AT9283

Vue d'ensemble

Description

AT9283 est un inhibiteur de kinase multicible de petite molécule développé par Astex Therapeutics pour le traitement du cancer. Il est particulièrement connu pour son activité puissante contre les kinases Aurora A et Aurora B, ainsi que contre la Janus kinase 2, la Janus kinase 3 et la kinase ABL (mutation T315I) . Ce composé a montré des effets antiprolifératifs significatifs sur diverses lignées cellulaires cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

L'AT9283 a un large éventail d'applications en recherche scientifique, notamment :

Recherche sur le cancer : L'this compound a montré des effets antiprolifératifs puissants sur diverses lignées cellulaires cancéreuses, y compris celles résistantes à d'autres inhibiteurs de tyrosine kinase.

Études du cycle cellulaire : En tant qu'inhibiteur des kinases Aurora, l'this compound est utilisé pour étudier le rôle de ces kinases dans la régulation du cycle cellulaire et la mitose.

Recherche sur la transduction du signal : L'this compound est utilisé pour étudier les voies de signalisation impliquant les Janus kinases et la kinase ABL, fournissant des informations sur leurs rôles dans le cancer et d'autres maladies.

Mécanisme d'action

L'this compound exerce ses effets en inhibant plusieurs kinases impliquées dans la division cellulaire et la transduction du signal. Les principales cibles moléculaires de l'this compound sont les kinases Aurora A et Aurora B, qui jouent un rôle crucial dans le contrôle du point de contrôle mitotique et la cytocinèse . En inhibant ces kinases, l'this compound perturbe la progression normale de la mitose, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . De plus, l'this compound inhibe la Janus kinase 2, la Janus kinase 3 et la kinase ABL (mutation T315I), contribuant ainsi à ses effets antiprolifératifs .

Analyse Biochimique

Biochemical Properties

AT9283 interacts with several enzymes and proteins, primarily Aurora A and B kinases, and JAK2/3 . Aurora kinases play a key role in mitotic checkpoint control in cell division . Both Aurora A and B are over-expressed in many human tumors and are believed to be excellent targets for anti-cancer therapy .

Cellular Effects

This compound has been shown to significantly decrease the cell viability of both tyrosine kinase inhibitor (TKI)-sensitive and TKI-resistant chronic myeloid leukemia (CML) cells . It increases the cell population in the G2/M phase and induces apoptosis . In multiple myeloma (MM) cell lines, this compound treatment resulted in increased G2/M phase and polyploidy consistent with failed cytokinesis (associated with Aurora kinase B inhibition) confirmed by immunofluorescence assay .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of Aurora A and B kinases and JAK2/3 . It inhibits the expression of Aurora A, Aurora B, and downstream Histone H3 phosphorylation . It is also a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumor growth in a range of tumor models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in MM cell lines, the induction of apoptosis assessed by Annexin V + PI + staining peaked at 48 - 72 hours with associated caspase-8/-9 cleavage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a mouse xenograft model of mantle cell lymphoma (MCL), this compound (10 and 15 mg/kg) or docetaxel (10 mg/kg) alone had modest anti-tumor activity (10-20% tumor growth inhibition). This compound plus docetaxel demonstrated a statistically significant tumor growth inhibition of >60% over control .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cell division and growth. It inhibits the Aurora A and B kinases, which play a key role in mitotic checkpoint control in cell division .

Subcellular Localization

Given that it targets Aurora kinases, which are involved in mitotic spindle formation, it is likely that this compound localizes to the mitotic spindle during cell division .

Méthodes De Préparation

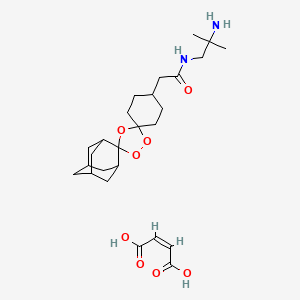

La synthèse de l'AT9283 implique plusieurs étapes, commençant par la préparation de la structure de base, 1-cyclopropyl-3-[3-(5-morpholin-4-ylméthyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urée . La voie de synthèse comprend généralement :

Formation du noyau benzoimidazole : Cela implique la condensation de l'o-phénylène diamine avec un dérivé d'acide carboxylique.

Introduction du cycle pyrazole : Cette étape implique la cyclisation d'un dérivé d'hydrazine avec une dicétone.

Fixation du groupe morpholine : Cela est obtenu par des réactions de substitution nucléophile.

Assemblage final : La dernière étape implique le couplage des intermédiaires benzoimidazole et pyrazole avec un dérivé d'urée dans des conditions réactionnelles spécifiques.

Les méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

L'AT9283 subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule d'this compound.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de l'this compound.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Mécanisme D'action

AT9283 exerts its effects by inhibiting multiple kinases involved in cell division and signal transduction. The primary molecular targets of this compound are Aurora A and Aurora B kinases, which play crucial roles in mitotic checkpoint control and cytokinesis . By inhibiting these kinases, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits Janus kinase 2, Janus kinase 3, and ABL kinase (T315I mutation), further contributing to its antiproliferative effects .

Comparaison Avec Des Composés Similaires

L'AT9283 est unique dans sa capacité à inhiber plusieurs kinases avec une grande puissance. Des composés similaires comprennent :

VX-680 (MK-0457) : Un autre inhibiteur de kinase Aurora avec des effets antiprolifératifs similaires mais une sélectivité différente de la kinase.

Danusertib (PHA-739358) : Un inhibiteur de kinase multicible avec une activité contre les kinases Aurora et d'autres cibles.

Barasertib (AZD1152) : Un inhibiteur sélectif de la kinase Aurora B avec une activité anticancéreuse puissante.

Comparé à ces composés, l'this compound a un spectre plus large d'inhibition de la kinase, ce qui en fait un outil polyvalent pour la recherche et la thérapie du cancer .

Propriétés

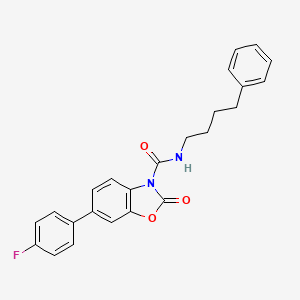

IUPAC Name |

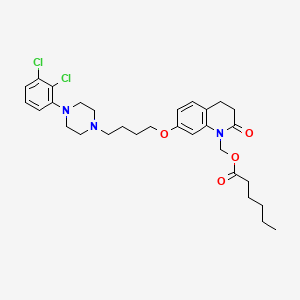

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPPWBBNUVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026047 | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT9283 is an inhibitor of mitosis (cell division) and is the second most progressed drug candidate in the Astex portfolio of novel molecularly targeted cancer drugs. All of Astex’s current products have been discovered internally using its proprietary drug discovery approach. AT9283 is a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumour growth in a range of tumour models. Aurora kinases play a key role in mitotic checkpoint control in cell division. Both Aurora A and B are over-expressed in many human tumours and are believed to be excellent targets for anti-cancer therapy. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

896466-04-9 | |

| Record name | AT-9283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-9283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAV9KYN9WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)